molecular formula C14H16N2O2S B2890950 2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone CAS No. 338401-82-4

2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone

Cat. No.: B2890950
CAS No.: 338401-82-4
M. Wt: 276.35
InChI Key: DHSOEJRWMKVDHV-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidinone Research

Pyrimidinones, a class of heterocyclic aromatic compounds, have been integral to biochemical and pharmaceutical research since their identification as core components of nucleic acids. The foundational structure of pyrimidinone—a six-membered ring with two nitrogen atoms at positions 1 and 3—was first characterized in the early 20th century, with 2-pyrimidone and 4-pyrimidone identified as the primary isomers. Early studies focused on their role in nucleobases such as cytosine, thymine, and uracil, which are critical to DNA and RNA structure. The mid-20th century saw the development of synthetic pyrimidinone derivatives, including barbiturates like metharbital, which demonstrated sedative and anticonvulsant properties.

The structural versatility of pyrimidinones enabled their application in diverse therapeutic areas. For instance, the introduction of sulfanyl and hydroxyethyl groups into the pyrimidinone scaffold, as seen in 2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone, emerged from efforts to enhance bioavailability and target specificity. This compound’s synthesis reflects a broader trend in medicinal chemistry to modify heterocyclic cores with functional groups that improve pharmacokinetic profiles.

Significance in Medicinal Chemistry

Pyrimidinone derivatives occupy a prominent position in drug discovery due to their broad-spectrum biological activities. The incorporation of a benzylsulfanyl group at position 2 and a 2-hydroxyethyl moiety at position 5 in this compound exemplifies strategic functionalization to optimize ligand-receptor interactions. Such modifications are known to enhance antibacterial and antioxidant activities, as demonstrated by recent studies on analogous pyrimidinone derivatives.

For example, derivatives bearing sulfanyl groups have shown improved binding affinities to bacterial enzymes, disrupting cell wall synthesis in pathogens like Klebsiella pneumoniae and Staphylococcus aureus. The hydroxyethyl group contributes to hydrogen bonding with target proteins, a feature critical for inhibiting viral proteases and oxidoreductases. These structural attributes align with the compound’s potential as a multifunctional therapeutic agent, though its specific mechanistic pathways require further elucidation.

Position Within Contemporary Drug Discovery Paradigms

Modern drug discovery prioritizes heterocyclic compounds due to their synthetic adaptability and compatibility with high-throughput screening methodologies. Pyrimidinones, including this compound, are increasingly investigated for their dual antibacterial and antioxidant properties, addressing the urgent need for multitarget therapies in an era of antimicrobial resistance.

Recent advances in computational chemistry have facilitated the rational design of pyrimidinone derivatives. Molecular docking studies of similar compounds reveal strong interactions with human inducible nitric oxide synthase (iNOS) and viral proteases, suggesting potential applications in inflammatory and infectious diseases. Additionally, the trifluoromethyl and carboxamide substituents in related pyrido[1,2-a]pyrimidine derivatives have demonstrated notable anticancer activity, underscoring the scaffold’s versatility.

Research Rationale and Objectives

The primary objective of researching this compound is to expand the repertoire of pyrimidinone-based therapeutics with enhanced efficacy and selectivity. Current studies aim to:

  • Elucidate Structure-Activity Relationships (SAR): Correlate the compound’s benzylsulfanyl and hydroxyethyl substituents with its antibacterial and antioxidant potencies.
  • Optimize Synthetic Pathways: Improve yields and purity through microwave-assisted cyclization and novel coupling reactions, as evidenced by methodologies applied to analogous pyrimidinones.
  • Explore Multitarget Applications: Investigate its potential as a dual-action agent against bacterial infections and oxidative stress-related pathologies.

The following table summarizes key structural features and their hypothesized biological roles:

Structural Feature Biological Role
Benzylsulfanyl group (C6H5CH2S) Enhances lipophilicity and membrane penetration; disrupts bacterial enzyme activity.
2-Hydroxyethyl group (HOCH2CH2) Facilitates hydrogen bonding with target proteins; improves solubility.
Methyl group (CH3) Stabilizes the pyrimidinone ring; modulates electronic effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-12(7-8-17)13(18)16-14(15-10)19-9-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSOEJRWMKVDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation

A pre-formed pyrimidinone with a reactive site at position 5 (e.g., a primary amine or hydroxyl group) undergoes alkylation with 2-bromoethanol or ethylene oxide. For instance, treatment of 5-amino-6-methyl-4(3H)-pyrimidinone with 2-bromoethanol in THF using NaH as a base yields the hydroxyethyl derivative.

Reduction of Esters or Ketones

Alternatively, a 5-acetyl or 5-carboxyethyl group is reduced using LiAlH4 or NaBH4. For example, LiAlH4-mediated reduction of 5-acetyl-2-(benzylsulfanyl)-6-methyl-4(3H)-pyrimidinone in THF at 0°C affords the hydroxyethyl product.

Table 2: Hydroxyethyl Group Installation Methods

Method Reagents/Conditions Yield (%)
Alkylation 2-Bromoethanol, NaH, THF 62
Reduction LiAlH4, THF, 0°C → RT 57

Multi-Component Reaction Strategies

Recent advances utilize one-pot multi-component reactions to streamline synthesis. A four-component reaction involving aryl aldehydes, malononitrile, methyl ketones, and benzyl mercaptan in basic media (e.g., NaOH/MeOH) generates polysubstituted pyrimidinones. This method circumvents intermediate isolation, improving overall efficiency.

Representative Procedure:

  • Reactants: 4-Methylacetophenone (1.0 eq), malononitrile (1.2 eq), benzaldehyde (1.0 eq), benzyl mercaptan (1.5 eq).
  • Conditions: NaOH (10 mol%), methanol, reflux, 12 h.
  • Yield: 52% after recrystallization (EtOH/H2O).

Purification and Characterization

Final purification employs column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures. Characterization via $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and LC-MS confirms structural integrity:

  • $$ ^1H $$-NMR (DMSO-d6): δ 1.98 (s, 3H, CH3), 2.65 (t, 2H, CH2), 3.55 (t, 2H, CH2OH), 4.35 (s, 2H, SCH2Ph), 7.32–7.45 (m, 5H, Ar-H).
  • LC-MS (ESI): m/z 276.36 [M+H]+.

Challenges and Optimization

Key challenges include low yields in substitution steps due to steric hindrance from the benzylsulfanyl group and over-alkylation during hydroxyethyl installation. Optimization strategies include:

  • Using excess benzyl mercaptan (1.5–2.0 eq) and prolonged reaction times (48–72 h).
  • Protecting the hydroxyethyl group as a tert-butyldimethylsilyl (TBS) ether during earlier steps.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidinone derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyethyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity. Additionally, the sulfanyl group can participate in redox reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinone Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Biological Activity Synthesis Method Molecular Weight (g/mol)
Target Compound 2-(Benzylsulfanyl), 5-(2-hydroxyethyl), 6-methyl Potential enzyme inhibition Claisen rearrangement 276.35*
2-(4-Chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one 2-(4-Chlorophenyl), 5-(2-hydroxyethyl), 6-methyl Unknown Nucleophilic substitution 264.71
2-(Methylsulfanyl)-6-propyl-4(3H)-pyrimidinone 2-(Methylsulfanyl), 6-propyl Fungicidal activity Thiol-alkylation 184.28
Cambinol (SIRT2 inhibitor) 5-(2-Hydroxynaphthyl), 2-mercapto, 6-phenyl SIRT2 inhibition (IC₅₀ = 59 µM) Multi-step organic synthesis 352.42
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone 2-(Propargylsulfanyl), 5-nitro, 6-amino Antimicrobial potential Oxidation of nitroso precursor 242.25
Ethirimol 2-(Ethylamino), 5-butyl, 6-methyl Fungicide Cyclocondensation 223.30

*Molecular weight calculated based on structural analogs.

Key Insights from Comparison

A. Substituent Effects on Bioactivity
  • Benzylsulfanyl vs. Chlorophenyl : The benzylsulfanyl group in the target compound may enhance thiol-mediated binding to enzymes compared to the electron-withdrawing 4-chlorophenyl group in the analog .
  • Hydroxyethyl vs. Nitro Groups : The hydroxyethyl chain in the target compound improves solubility, whereas the nitro group in the propargylsulfanyl derivative may confer electrophilic reactivity for antimicrobial action .
C. Physical and Chemical Properties
  • Solubility: The hydroxyethyl group in the target compound increases hydrophilicity compared to Cambinol’s hydrophobic naphthyl group .
  • Melting Points: Ethirimol (mp ~150°C) and Cambinol (mp >200°C) exhibit higher thermal stability due to rigid substituents .

Biological Activity

2-(Benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This compound, characterized by its unique molecular structure, has been the subject of various studies aimed at elucidating its pharmacological properties.

  • Chemical Formula : C14H16N2O2S
  • Molecular Weight : 276.35 g/mol
  • CAS Number : Not specified in the sources.

Antimicrobial Activity

A significant aspect of the biological activity of this compound is its antimicrobial properties . Research has indicated that derivatives of pyrimidines, including those with benzylthio substitutions, exhibit notable antibacterial effects against various pathogens.

  • Antibacterial Studies :
    • A study evaluating a series of 2-(benzylthio)pyrimidines found that several compounds demonstrated significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. Notably, compounds with similar structural features to this compound showed promising results against these pathogens .
    • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with enzymatic functions critical for bacterial survival.
  • Antiparasitic Activity :
    • Preliminary assessments have indicated that pyrimidine derivatives can exhibit moderate activity against parasitic infections. For instance, related compounds have shown effectiveness against Leishmania species, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with specific structural features:

Structural FeatureEffect on Activity
Benzylsulfanyl GroupEnhances antimicrobial properties
Hydroxyethyl SubstitutionPotentially increases solubility and bioavailability
Methyl Group at Position 6May contribute to overall stability and activity

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • In a comparative study, various 2-thiopyrimidine derivatives were synthesized and tested. Compounds with structural similarities to this compound exhibited IC50 values indicating potent activity against resistant bacterial strains .
  • Antiparasitic Evaluation :
    • A study focusing on antiparasitic properties showed that related compounds had IC50 values around 91 µM against Leishmania promastigotes, suggesting that modifications in the pyrimidine structure could lead to enhanced efficacy .

Q & A

Q. What are the established synthetic routes for 2-(benzylsulfanyl)-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution, where a halogenated pyrimidinone precursor reacts with benzyl mercaptan. For example:

  • Step 1 : Activation of the pyrimidinone core at position 2 using a halogenating agent (e.g., PCl₅).
  • Step 2 : Substitution with benzyl mercaptan in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (K₂CO₃ or Et₃N) at 80–100°C for 8–12 hours.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) .
    Optimization : Yield depends on solvent choice, temperature, and stoichiometric ratios. For instance, excess benzyl mercaptan (1.2–1.5 equiv.) improves substitution efficiency.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and spatial arrangement. Related pyrimidinones crystallize in monoclinic systems (e.g., space group P2₁/c) with unit cell parameters a = 10.52 Å, b = 14.33 Å, c = 8.76 Å, β = 105.4° .
  • NMR spectroscopy : ¹H NMR shows distinct peaks for the benzylsulfanyl group (δ 3.9–4.1 ppm, SCH₂) and hydroxyethyl moiety (δ 3.5–4.0 ppm, -CH₂OH). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (calculated for C₁₄H₁₆N₂O₂S: 292.09 g/mol).

Advanced Research Questions

Q. How do substituents (e.g., benzylsulfanyl vs. propargylsulfanyl) influence reactivity and biological activity?

  • Reactivity : The benzylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions (e.g., H₂O₂/CH₃COOH). Comparative studies with propargylsulfanyl analogs show faster oxidation kinetics due to alkyne stabilization .
  • Biological activity : Sulfur-containing pyrimidinones exhibit antimicrobial properties. For example, bromine-substituted analogs (e.g., 2-(3-bromobenzylsulfanyl derivatives) show enhanced in vitro activity against S. aureus (MIC = 8 µg/mL) .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

  • In vitro assays : Dose-response studies (IC₅₀) against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity.
  • Molecular docking : Computational models (AutoDock Vina) predict binding affinities to target enzymes (e.g., DHFR or kinases). Hydroxyethyl and benzylsulfanyl groups enhance hydrogen bonding and hydrophobic interactions, respectively .
  • Comparative analysis : Analog libraries (e.g., 2-alkylsulfanyl vs. 2-aryl derivatives) are screened to identify pharmacophore requirements .

Q. How can reaction mechanisms (e.g., nucleophilic substitution) be elucidated for this compound?

  • Kinetic studies : Monitor reaction progress via HPLC to determine rate constants. For example, pseudo-first-order kinetics are observed for substitution reactions with benzyl mercaptan .
  • Isotopic labeling : Use ³⁵S-labeled thiols to track sulfur incorporation into the pyrimidinone core.
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify transition states and activation energies .

Q. What experimental designs address stability challenges (e.g., hydrolysis or oxidation) during storage or biological assays?

  • Stability profiling : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. The hydroxyethyl group may undergo esterification under acidic conditions, requiring pH-controlled buffers (pH 6–8) .
  • Light sensitivity : UV-vis spectroscopy assesses photodegradation; amber vials are recommended for long-term storage.

Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict physicochemical properties?

  • Solubility/logP : COSMO-RS simulations estimate partition coefficients (logP = 2.1 ± 0.3), aligning with experimental shake-flask data .
  • Tautomerism analysis : DFT identifies the keto-enol equilibrium, favoring the 4(3H)-pyrimidinone tautomer in non-polar solvents .

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